molecular formula C9H12N2O2S B2640812 N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide CAS No. 2309705-96-0

N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide

Cat. No.: B2640812
CAS No.: 2309705-96-0
M. Wt: 212.27
InChI Key: FVXFGDQUTOYUSC-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with oxolane-3-carboxylic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • N-(5-Methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(5-Methyl-1,3-thiazol-2-yl)benzamide
  • N-(5-Ethyl-1,3-thiazol-2-yl)acetamide

Comparison: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is unique due to the presence of the oxolane ring, which can impart different chemical and biological properties compared to its analogs. For instance, the oxolane ring can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the thiazole ring can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-4-10-9(14-6)11-8(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFGDQUTOYUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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